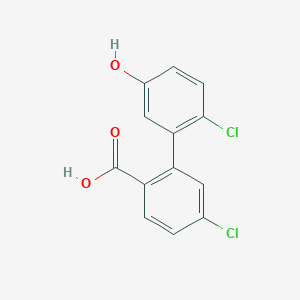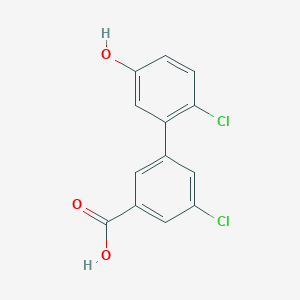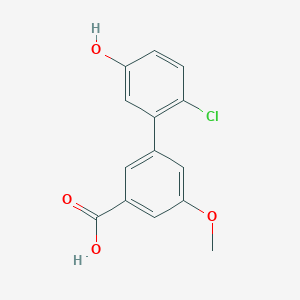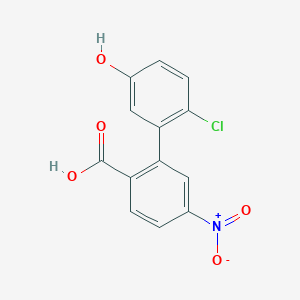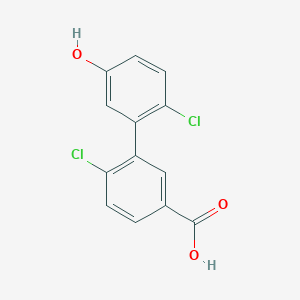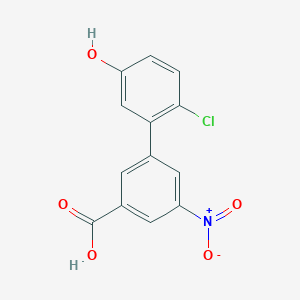
3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid, 95% (3-CFBA-95%) is an organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. 3-CFBA-95% has been studied extensively in recent years due to its unique properties and potential uses in various research and industrial settings.
Aplicaciones Científicas De Investigación
3-CFBA-95% is widely used in scientific research applications due to its unique properties. It has been used as a substrate in enzyme inhibition studies, as a reagent for the synthesis of organic compounds, and as a fluorescent probe for the detection of small molecules. It has also been used in the synthesis of pharmaceuticals and as a catalyst for the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 3-CFBA-95% is not yet fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of various compounds, including drugs and hormones. It has also been shown to have antioxidant activity, which may be beneficial in certain applications.
Biochemical and Physiological Effects
3-CFBA-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and hormones, and it has also been shown to have antioxidant activity. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-CFBA-95% has several advantages for laboratory experiments. It is relatively stable and easy to synthesize, and it can be used as a reagent for the synthesis of organic compounds. It is also relatively non-toxic and has a wide range of applications. However, it can be difficult to purify due to its low solubility in organic solvents, and it can be difficult to detect fluorescence due to its low fluorescence quantum yield.
Direcciones Futuras
The potential applications of 3-CFBA-95% are numerous, and there are many potential future directions for research. These include further studies of its mechanism of action, its potential therapeutic applications, and its use in the synthesis of novel compounds. In addition, further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, could lead to new and exciting applications.
Métodos De Síntesis
3-CFBA-95% can be synthesized by a variety of methods, including the reaction of 3-chloro-5-fluorobenzoic acid with fluorobenzene in the presence of a base and a catalyst. The reaction is typically carried out in a polar solvent such as acetonitrile at room temperature. The product is purified by recrystallization from a mixture of methanol and water. The purity of the product can be further increased by using a preparative HPLC.
Propiedades
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-2-8(4-12(16)6-10)7-1-9(13(17)18)5-11(15)3-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJJMMDSIUWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690511 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-67-8 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

